

Sodium Salicylate: A Comprehensive Technical Guide for Laboratory Applications

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Compound of Interest

Compound Name: Sodium Salicylate

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This technical guide provides an in-depth overview of the fundamental chemical and physical properties of **sodium salicylate** for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental protocols for property determination, and visualizes relevant chemical and biological pathways.

Core Chemical and Physical Properties

Sodium salicylate ($C_7H_5NaO_3$) is the sodium salt of salicylic acid. It presents as a white, crystalline powder or small, colorless crystals.^{[1][2][3]} It is known to turn pink upon prolonged exposure to light.^{[2][4]}

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **sodium salicylate** for easy reference and comparison in a laboratory setting.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Weight	160.10 g/mol	[4][5][6]
Appearance	White crystals or powder	[2][3][7]
Melting Point	~200 °C (decomposes)	[7][8][9]
Boiling Point	Data varies, with some sources citing decomposition before boiling. One source suggests 336.3 °C at 760 mmHg, though this is atypical.	[10]
Density	0.32 - 0.556 g/cm ³	[1][11]
Bulk Density	~320 kg/m ³	[1][3]
pH (of solution)	5.0 - 6.5 (for a 100g/L solution in water at 20°C)	[1][3][4]
Hygroscopicity	Hygroscopic; absorbs moisture from the air.[12]	[12]
Crystal System	Monoclinic	[13][14]

Table 2: Solubility Profile

Solvent	Solubility	Temperature (°C)	Source(s)
Water	100 g/100 mL	20	[1][15]
111 g/100 g	15	[4][7]	
124.6 g/100 g	25	[7]	
Ethanol (95%)	1 g / 11 mL	Not Specified	[16]
Glycerol	Soluble	Not Specified	[1][2][7]
Ether, Chloroform, Benzene	Insoluble	Not Specified	[2][16]

Table 3: Stability and Reactivity

Parameter	Description	Source(s)
Stability	Stable under ordinary conditions.[4][15] Light-sensitive, turning pink on exposure.[2][4]	[2][4][15]
Incompatibilities	Strong oxidizing agents, strong acids, ferric salts, lime water, iodine, silver nitrate, lead acetate.[4]	[4]
Hazardous Decomposition	May produce oxides of carbon and sodium upon combustion.	[4]

Experimental Protocols

Detailed methodologies for determining key physical properties of **sodium salicylate** are outlined below. These protocols are standard laboratory procedures adaptable for this compound.

Determination of Melting Point (Capillary Method)

This method is used to determine the temperature range over which the solid **sodium salicylate** melts.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Spatula
- Mortar and pestle (if crystals are large)

Procedure:

- **Sample Preparation:** If necessary, crush the **sodium salicylate** crystals into a fine powder using a mortar and pestle.
- **Loading the Capillary Tube:** Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to compact the powder to a height of 3-4 mm.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is positioned correctly to measure the temperature of the block.
- **Heating:** Begin heating the apparatus. For an unknown sample, a rapid heating rate can be used to find an approximate melting range.
- **Observation:** For an accurate measurement, reduce the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.
- **Data Recording:** Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has turned into a clear liquid (T2). The melting point is reported as the range T1-T2.^{[4][17][18]}

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the maximum amount of **sodium salicylate** that can dissolve in water at a specific temperature.

Apparatus:

- Conical flasks with stoppers
- Analytical balance
- Constant temperature water bath or shaker

- Filtration apparatus (e.g., syringe with a membrane filter)
- Spatula
- Volumetric flasks and pipettes for analysis
- Spectrophotometer or other analytical instrument

Procedure:

- **System Preparation:** Add an excess amount of **sodium salicylate** to a series of flasks containing a known volume of distilled water (e.g., 50 mL). The excess solid ensures that a saturated solution is formed.
- **Equilibration:** Place the flasks in a constant temperature shaker bath (e.g., at 25°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.
- **Analysis:** Accurately dilute the filtered saturated solution with a known volume of solvent. Determine the concentration of **sodium salicylate** in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing its absorbance to a standard curve.
- **Calculation:** Calculate the solubility from the concentration of the saturated solution, expressing the result in grams of solute per 100 mL of solvent (g/100 mL).[\[14\]](#)[\[19\]](#)

Determination of pKa (Potentiometric Titration Method)

This experiment determines the acid dissociation constant (pKa) by titrating a solution of **sodium salicylate** (the conjugate base of a weak acid) with a strong acid.

Apparatus:

- pH meter with a glass electrode

- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized strong acid solution (e.g., 0.1 M HCl)
- Analytical balance

Procedure:

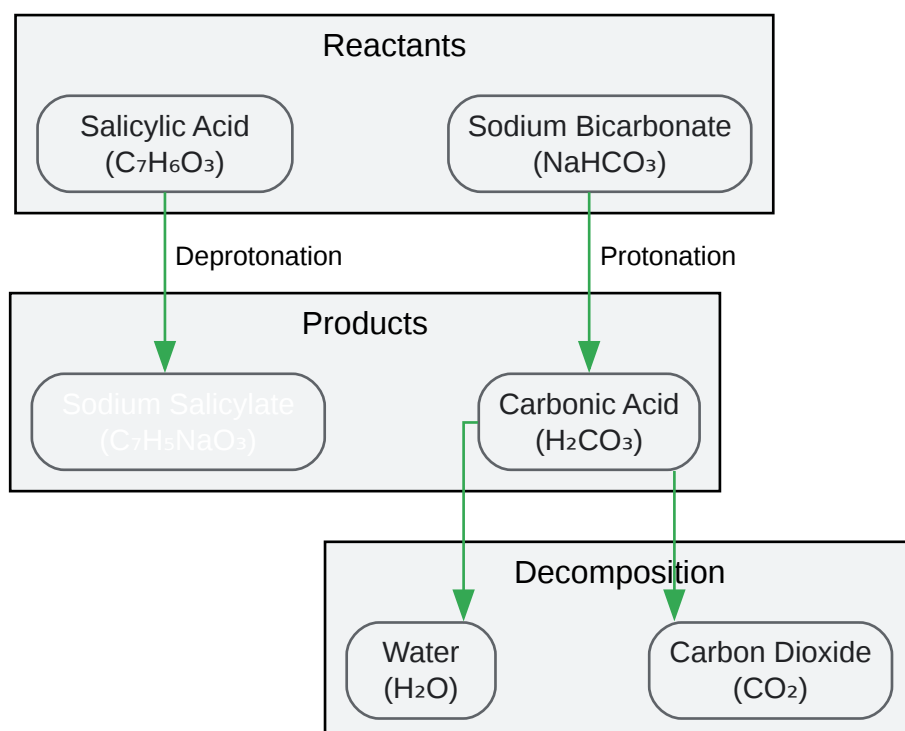
- **Solution Preparation:** Accurately weigh a known amount of **sodium salicylate** and dissolve it in a known volume of distilled water in a beaker.
- **Titration Setup:** Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Fill the burette with the standardized HCl solution.
- **Titration:** Record the initial pH of the **sodium salicylate** solution. Begin adding the HCl titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.
- **Data Collection:** Continue the titration, reducing the increment size as the pH begins to change more rapidly, until well past the equivalence point (the point of steepest pH change).
- **Data Analysis:**
 - Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
 - Determine the equivalence point volume (V_{eq}) from the inflection point of the curve.
 - The pK_a is equal to the pH at the half-equivalence point ($V_{eq}/2$). Locate this volume on the x-axis and find the corresponding pH value from the curve. This pH value is the pK_a of salicylic acid.^{[1][5][20]}

Visualizations: Chemical and Biological Pathways

The following diagrams, generated using Graphviz, illustrate key processes involving **sodium salicylate**.

Synthesis of Sodium Salicylate

Sodium salicylate can be synthesized via a simple acid-base neutralization reaction between salicylic acid and a sodium base, such as sodium bicarbonate.

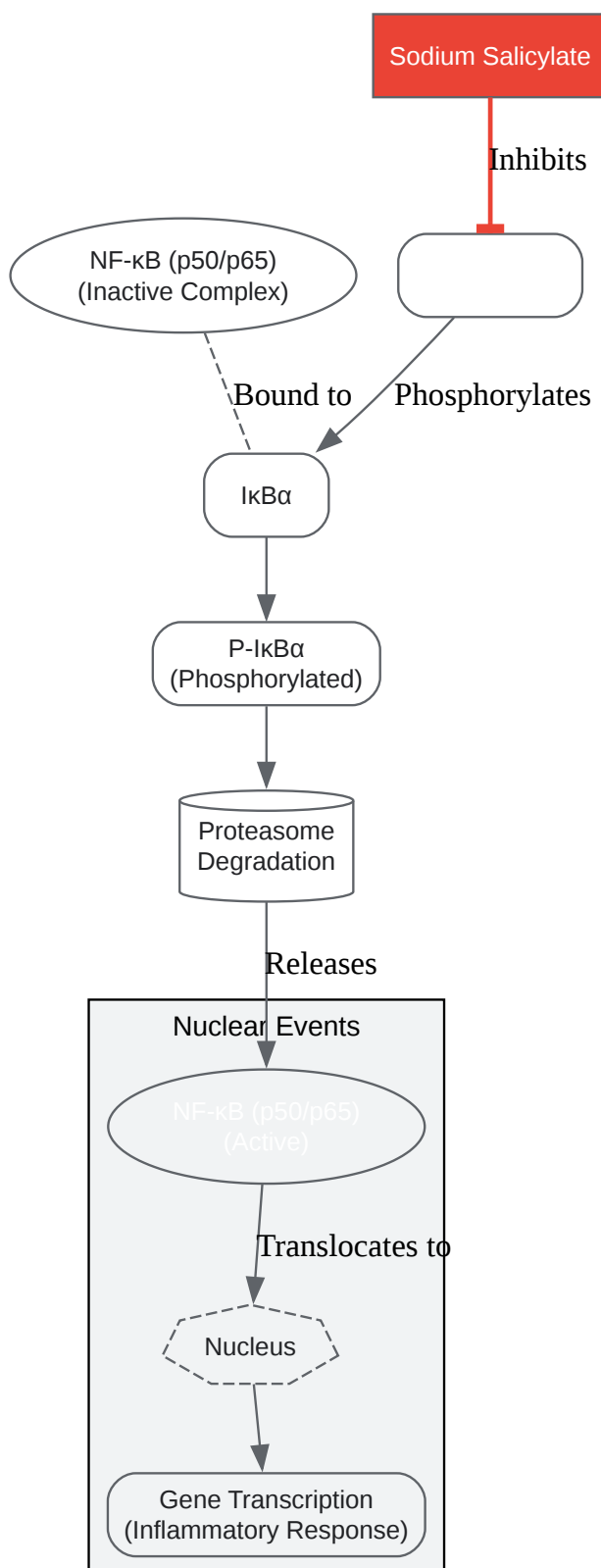


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Caption: Synthesis of **Sodium Salicylate** via neutralization reaction.

Inhibition of the NF-κB Signaling Pathway

Sodium salicylate is known to act as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway. This pathway is crucial for the expression of genes involved in inflammation.



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